molecular formula C18F37IO5 B6343245 Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) CAS No. 1212223-32-9

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)

Cat. No.: B6343245
CAS No.: 1212223-32-9
M. Wt: 1126.0 g/mol
InChI Key: LXFAYDYFMSGXKJ-UHFFFAOYSA-N
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Description

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is a highly specialized fluorinated compound. It is characterized by its unique structure, which includes multiple ether linkages and a perfluorinated backbone. This compound is notable for its stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) typically involves the iodination of a perfluorinated polyether precursor. The reaction conditions often require the use of iodine or iodine monochloride in the presence of a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions can be nucleophilic or electrophilic, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Substitution: Reagents such as silver nitrate or mercury(II) acetate in solvents like acetonitrile or ethanol.

Major Products

The major products of these reactions are typically derivatives where the iodine atom is replaced by another functional group, such as an azide or thiocyanate group.

Scientific Research Applications

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

    Biology: In proteomics research, where it is used to label proteins for mass spectrometry analysis.

    Industry: Used in the manufacture of specialized coatings and lubricants that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) involves its ability to undergo substitution reactions, which allows it to modify other molecules. Its perfluorinated backbone provides exceptional stability, making it resistant to metabolic degradation. This stability is crucial for its applications in various fields, as it ensures the compound remains intact under harsh conditions.

Comparison with Similar Compounds

Similar Compounds

  • Perfluoro(1-bromo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)
  • Perfluoro(1-chloro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)

Uniqueness

Compared to its brominated and chlorinated analogs, Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions. This reactivity allows for a broader range of chemical modifications, making it more versatile in synthetic applications.

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoro-3-iodopropan-2-yl)oxypropan-2-yl]oxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F37IO5/c19-1(20,7(26,27)28)14(46,47)58-3(22,9(32,33)34)16(50,51)60-5(24,11(38,39)40)18(54,55)61-6(25,12(41,42)43)17(52,53)59-4(23,10(35,36)37)15(48,49)57-2(21,8(29,30)31)13(44,45)56
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFAYDYFMSGXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(C(F)(F)F)(C(F)(F)I)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18F37IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1126.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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